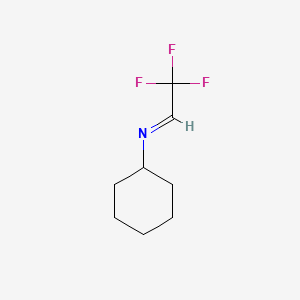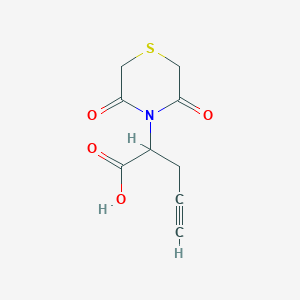
2-(2-Fluoro-3-nitrophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-3-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5FN2O2 It is a derivative of acetonitrile, where the acetonitrile group is attached to a phenyl ring substituted with a fluoro and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile typically involves the nitration of 2-fluorobenzyl cyanide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring. The nitration process often employs a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is usually conducted at low temperatures to prevent over-nitration and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and high throughput. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 2-(2-Fluoro-3-aminophenyl)acetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-Fluoro-3-nitrophenyl)acetic acid or 2-(2-Fluoro-3-nitrophenyl)acetamide.
Applications De Recherche Scientifique
2-(2-Fluoro-3-nitrophenyl)acetonitrile is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various functionalized compounds.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-3-nitrophenyl)acetonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, affecting various biochemical pathways. The fluoro group may enhance the compound’s stability and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
2-(2-Fluoro-3-nitrophenyl)acetonitrile can be compared with other similar compounds, such as:
2-(3-Fluoro-2-nitrophenyl)acetonitrile: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2-(2-Fluoro-4-nitrophenyl)acetonitrile:
5-Fluoro-2-nitrophenylacetonitrile: Differently substituted phenyl ring, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C8H5FN2O2 |
|---|---|
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
2-(2-fluoro-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5FN2O2/c9-8-6(4-5-10)2-1-3-7(8)11(12)13/h1-3H,4H2 |
Clé InChI |
CMPOJYAPMSVVIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)



![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)









